REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([CH3:10])[S:7][C:6]=1[NH2:11])=[O:4].O[Li].O>CO.O.C1COCC1>[NH2:11][C:6]1[S:7][C:8]([CH3:10])=[CH:9][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(SC(=C1)C)N
|
Name
|
LiOH.H2O
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
MeOH H2O THF
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO.O.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is dissolved in water
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
is dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CC1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol | |
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |